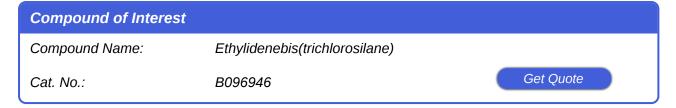


Comparing Ethylidenebis(trichlorosilane) to 1,2-Bis(trichlorosilyl)ethane

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A Comparative Guide to **Ethylidenebis(trichlorosilane)** and 1,2-Bis(trichlorosilyl)ethane for Researchers and Drug Development Professionals

In the landscape of organosilicon chemistry, **Ethylidenebis(trichlorosilane)** and 1,2-Bis(trichlorosilyl)ethane represent two isomeric precursors with significant potential in surface modification, as intermediates for silicones, and in the formation of self-assembled monolayers (SAMs).[1][2][3] This guide provides a comprehensive comparison of their chemical properties, synthesis, and potential applications, supported by available data to aid researchers in selecting the appropriate compound for their specific needs.

Chemical Structure and Properties

The primary distinction between **Ethylidenebis(trichlorosilane)** (1,1-bis(trichlorosilyl)ethane) and 1,2-Bis(trichlorosilyl)ethane lies in the substitution pattern of the trichlorosilyl groups on the ethane backbone. **Ethylidenebis(trichlorosilane)** is a geminal (gem-) disubstituted silane, with both trichlorosilyl groups attached to the same carbon atom. In contrast, 1,2-Bis(trichlorosilyl)ethane is a vicinal (vic-) disubstituted silane, with the trichlorosilyl groups on adjacent carbon atoms. This structural difference is expected to influence their reactivity, the morphology of the resulting polymers or monolayers, and their interaction with substrates.

A summary of their known physical and chemical properties is presented in the table below.

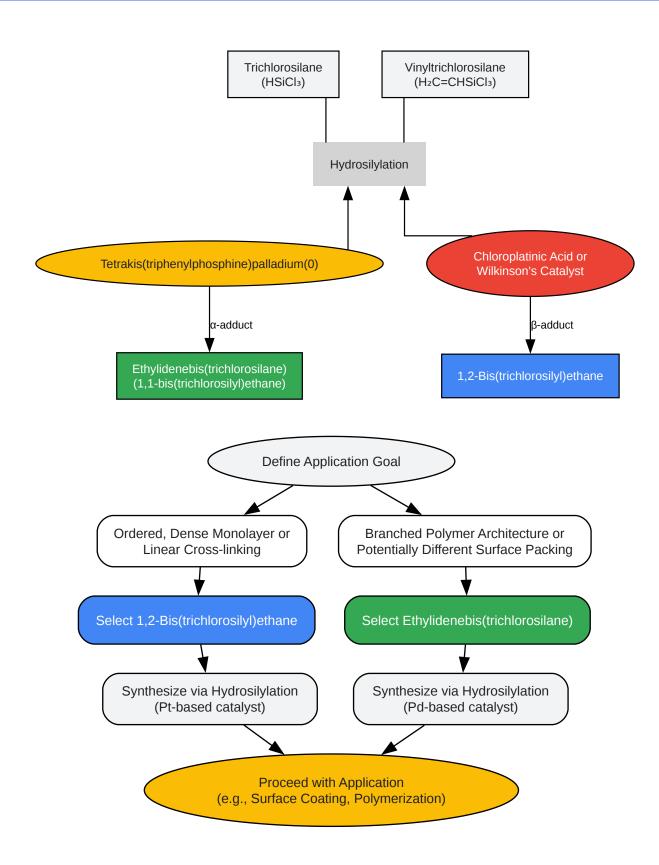


Property	Ethylidenebis(trichlorosila ne)	1,2- Bis(trichlorosilyl)ethane
Synonyms	1,1-bis(trichlorosilyl)ethane, α -adduct	1,2- Ethanediylbis(trichlorosilane), β-adduct
CAS Number	18076-92-1	2504-64-5
Molecular Formula	C2H4Cl6Si2	C2H4Cl6Si2
Molecular Weight	296.94 g/mol	296.94 g/mol
Boiling Point	Not specified	202 °C (lit.)
Melting Point	Not specified	27-29 °C (lit.)
Density	Not specified	1.483 g/mL at 25 °C (lit.)
Refractive Index	Not specified	n20/D 1.475 (lit.)

Synthesis via Hydrosilylation

Both isomers can be synthesized via the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The selectivity towards either the 1,1-adduct (**Ethylidenebis(trichlorosilane)**) or the 1,2-adduct (1,2-Bis(trichlorosilyl)ethane) is controlled by the choice of catalyst.[4][5]





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